2-Methyl-1,3,5-trioxepane
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Overview
Description
2-Methyl-1,3,5-trioxepane is a cyclic ether with the molecular formula C5H10O3 It is a derivative of 1,3,5-trioxepane, where a methyl group is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,3,5-trioxepane can be synthesized through acid-catalyzed condensation reactions. One common method involves the reaction of 1,5-dicarbonyl compounds with ethylene glycol in the presence of an acid catalyst. The neighboring participation of the adjacent carbonyl group during the acetalization process facilitates the formation of the trioxepane ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3,5-trioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Grignard Reagents: Reaction with Grignard reagents results in the formation of dialkyl-substituted cyclic ethers.
Titanium Tetrachloride–Allyltributyltin: This reagent combination leads to the formation of diallyl-substituted cyclic ethers.
Triethylsilane and Trimethylsilyl Triflate: These reagents are used to produce corresponding cyclic ethers.
Major Products Formed
The major products formed from these reactions include various substituted cyclic ethers, which can be further utilized in different chemical processes.
Scientific Research Applications
2-Methyl-1,3,5-trioxepane has several scientific research applications:
Polymer Chemistry: It is used in the cationic ring-opening polymerization to produce high-molecular-weight polymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for potential biological activities and applications in medicinal chemistry.
Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3,5-trioxepane involves its ability to undergo ring-opening polymerization. The cationic polymerization process is initiated by protonic acids or Lewis acids, leading to the formation of oxonium ions. These ions propagate the polymerization chain, resulting in the formation of high-molecular-weight polymers .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trioxepane: The parent compound without the methyl substitution.
1,3,5-Trioxocane: A related compound with a different ring size.
1,3-Dioxolane: A smaller cyclic ether with similar reactivity.
Uniqueness
2-Methyl-1,3,5-trioxepane is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. This substitution can lead to differences in polymerization behavior and the properties of the resulting polymers compared to its non-methylated counterpart .
Properties
CAS No. |
61695-83-8 |
---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2-methyl-1,3,5-trioxepane |
InChI |
InChI=1S/C5H10O3/c1-5-7-3-2-6-4-8-5/h5H,2-4H2,1H3 |
InChI Key |
VEBRUBCQQDZKMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCCOCO1 |
Origin of Product |
United States |
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